molecular formula C5HF7O2 B12616771 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 917951-64-5

2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B12616771
CAS No.: 917951-64-5
M. Wt: 226.05 g/mol
InChI Key: AEKBSACOYMDZQM-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with both trifluoromethyl and tetrafluoro groups. The presence of multiple fluorine atoms imparts significant chemical stability and unique reactivity, making it an important intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropane ring. Subsequent fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride yields the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity. Industrial methods also focus on minimizing hazardous by-products and optimizing reaction conditions to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane complexes.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.

Major Products:

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, the compound can act as a bioisostere, mimicking the behavior of natural substrates while providing enhanced stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert chemical intermediates .

Properties

CAS No.

917951-64-5

Molecular Formula

C5HF7O2

Molecular Weight

226.05 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5HF7O2/c6-3(7)2(1(13)14,4(3,8)9)5(10,11)12/h(H,13,14)

InChI Key

AEKBSACOYMDZQM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C1(C(C1(F)F)(F)F)C(F)(F)F)O

Origin of Product

United States

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